molecular formula C18H21NO3 B4110237 N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide

N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B4110237
M. Wt: 299.4 g/mol
InChI Key: NZGWXCWYZNXIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the athletic community as a performance-enhancing drug due to its ability to increase endurance and reduce recovery time.

Mechanism of Action

N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in cells. This receptor is involved in the regulation of fatty acid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide leads to increased fatty acid oxidation and decreased glucose production, resulting in improved metabolic function.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase endurance and reduce recovery time in animal models of exercise. Additionally, it has been shown to improve skeletal muscle function and reduce muscle wasting in animal models of muscle atrophy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its ability to improve metabolic function in animal models of metabolic disease. Additionally, its ability to improve skeletal muscle function and reduce muscle wasting makes it a useful tool for studying muscle physiology. However, one limitation is that its effects on exercise performance may not translate directly to humans and may be influenced by other factors such as diet and training.

Future Directions

There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is its potential as a treatment for muscle wasting in conditions such as cancer cachexia and sarcopenia. Additionally, its effects on glucose homeostasis and insulin sensitivity make it a potential candidate for the treatment of type 2 diabetes. Finally, further research is needed to determine the safety and efficacy of N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in humans.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential applications in the fields of metabolic and cardiovascular disease research. It has been shown to improve insulin sensitivity and reduce inflammation in animal models of type 2 diabetes. Additionally, it has been shown to improve lipid metabolism and reduce atherosclerotic plaque formation in animal models of cardiovascular disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-5-6-15(11-13(12)2)19-18(20)14(3)22-17-9-7-16(21-4)8-10-17/h5-11,14H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWXCWYZNXIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.